molecular formula C8H16O3 B2853263 4-Methoxy-2,3,3-trimethylbutanoic acid CAS No. 2248280-31-9

4-Methoxy-2,3,3-trimethylbutanoic acid

Cat. No. B2853263
CAS RN: 2248280-31-9
M. Wt: 160.213
InChI Key: QJQSPZCATARODF-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,3-trimethylbutanoic acid, also known as MMTB, is a chemical compound with a molecular formula of C10H20O3. It is a colorless, odorless, and crystalline substance that is widely used in scientific research. MMTB is recognized for its unique chemical properties and has been used in various applications, including as a building block for the synthesis of other compounds and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,3-trimethylbutanoic acid is not well understood. However, it is believed to act as a nucleophile in chemical reactions, particularly in the formation of esters and amides.
Biochemical and Physiological Effects:
4-Methoxy-2,3,3-trimethylbutanoic acid has no known biochemical or physiological effects on humans or animals. It is considered to be a relatively safe chemical compound when handled properly.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Methoxy-2,3,3-trimethylbutanoic acid in lab experiments is its stability and ease of handling. It is also readily available and relatively inexpensive. However, one of the limitations of using 4-Methoxy-2,3,3-trimethylbutanoic acid is its limited solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for research involving 4-Methoxy-2,3,3-trimethylbutanoic acid. One area of interest is the development of new synthetic methods for the preparation of 4-Methoxy-2,3,3-trimethylbutanoic acid and related compounds. Another area of interest is the investigation of the biochemical and physiological effects of 4-Methoxy-2,3,3-trimethylbutanoic acid on different organisms. Additionally, 4-Methoxy-2,3,3-trimethylbutanoic acid could be used as a starting material for the synthesis of new pharmaceuticals and other biologically active compounds.

Synthesis Methods

4-Methoxy-2,3,3-trimethylbutanoic acid can be synthesized using different methods, including the reaction of 4-methoxy-2,3,3-trimethylbutan-1-ol with a suitable acid catalyst such as sulfuric acid or hydrochloric acid. Another method involves the reaction of 4-methoxy-2,3,3-trimethylbutan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

4-Methoxy-2,3,3-trimethylbutanoic acid has been widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. It is commonly used as a building block for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and fragrances. 4-Methoxy-2,3,3-trimethylbutanoic acid is also used as a reagent in chemical reactions, including the preparation of esters and amides.

properties

IUPAC Name

4-methoxy-2,3,3-trimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(7(9)10)8(2,3)5-11-4/h6H,5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQSPZCATARODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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